molecular formula C18H23BrN2S B611705 Vortioxetine hydrobromide CAS No. 960203-27-4

Vortioxetine hydrobromide

Cat. No. B611705
Key on ui cas rn: 960203-27-4
M. Wt: 379.4 g/mol
InChI Key: VNGRUFUIHGGOOM-UHFFFAOYSA-N
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Patent
US08598348B2

Procedure details

1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-HBr (33.1 Kg) in a mixture of isopropanol (412 L) and water (18 L) was heated to reflux. The solution was cooled to 20° C. and isopropanol solvate of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine was isolated by filtration and washed with isopropanol (82 L). The wet filter cake was dissolved in a mixture of isopropanol (353 L) and water (17 L) at reflux. The solution was cooled to 20° C. and isopropanol solvate of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine was isolated by filtration and washed with isopropanol (74 L). The wet filter cake was dissolved in a mixture of toluene (132 L) and water (13 L) at 80° C. and blank filtered. Water and isopropanol were distilled out of the reactor (55 L), distillation was stopped when distillate reached 102° C. Water (7 L) was then added and the solution was cooled to 20° C. slowly. 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-HBr was isolated by filtration, filter cake washed with toluene (77 L) and dried. The amounts of impurities were less than 0.05% of compound 1, less than 0.015% of compound 2 and less than 0.05% of compound 3.
Quantity
33.1 kg
Type
reactant
Reaction Step One
Quantity
412 L
Type
solvent
Reaction Step One
Name
Quantity
18 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[CH3:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[S:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>C(O)(C)C.O>[CH3:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[S:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N:17]1[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]1 |f:0.1|

Inputs

Step One
Name
Quantity
33.1 kg
Type
reactant
Smiles
Br.CC1=C(C=CC(=C1)C)SC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
412 L
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
18 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)SC1=C(C=CC=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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